3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the pyrazole ring.
3,4-Dimethoxyphenethylamine: Contains a phenethylamine backbone instead of a pyrazole ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar phenyl group but different functional groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer distinct chemical and biological properties
Biological Activity
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. Various synthetic routes have been explored to enhance yield and purity. For instance, one method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives followed by carboxylation processes .
Anti-Inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory properties. For example, compounds synthesized from this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, these compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to the standard dexamethasone .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
This compound | 85 | 93 | 10 |
Dexamethasone | 76 | 86 | 1 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism of action often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
In a recent study, several derivatives were tested for their cytotoxicity against MDA-MB-231 cells, with some compounds exhibiting IC50 values as low as 0.01 µM, indicating potent antitumor activity .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MDA-MB-231 | This compound | 0.01 |
HepG2 | Various Derivatives | 0.39 |
NCI-H460 | Various Derivatives | 0.03 |
The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Inflammation : A group investigated the effects of a series of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .
- Case Study on Cancer : A study focused on the antiproliferative effects of pyrazole derivatives on various cancer cell lines showed that compounds with specific substitutions exhibited enhanced cytotoxicity and induced apoptosis in cancer cells .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKIIXCDLHWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.